(4-Chlorophenylthio)acetic acid (4-Chlorophenylthio)acetic acid
Brand Name: Vulcanchem
CAS No.: 3405-88-7
VCID: VC21327753
InChI: InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
SMILES: C1=CC(=CC=C1SCC(=O)O)Cl
Molecular Formula: C8H7ClO2S
Molecular Weight: 202.66 g/mol

(4-Chlorophenylthio)acetic acid

CAS No.: 3405-88-7

Cat. No.: VC21327753

Molecular Formula: C8H7ClO2S

Molecular Weight: 202.66 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenylthio)acetic acid - 3405-88-7

Specification

CAS No. 3405-88-7
Molecular Formula C8H7ClO2S
Molecular Weight 202.66 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanylacetic acid
Standard InChI InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Standard InChI Key YPKLXLYGMAWXDO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1SCC(=O)O)Cl

Introduction

Chemical Identity and Properties

(4-Chlorophenylthio)acetic acid, with the CAS number 3405-88-7, is an organic compound characterized by a chlorophenyl group attached to a thioacetic acid moiety. The compound has the molecular formula C8H7ClO2S and a molecular weight of 202.66 g/mol . Its IUPAC name is 2-(4-chlorophenyl)sulfanylacetic acid.

Physical Properties

The physical properties of (4-Chlorophenylthio)acetic acid are summarized in the following table:

PropertyValue
Molecular FormulaC8H7ClO2S
Molecular Weight202.66 g/mol
Physical StateSolid
Melting Point104-107°C
Density1.3409 (estimate)
SolubilitySoluble in organic solvents

The compound exists as a solid at room temperature with a melting point range of 104-107°C . It has an estimated density of 1.3409 g/cm³ and is primarily soluble in organic solvents rather than water, which is typical for compounds with aromatic rings and moderate polarity .

Structural Characteristics

The structural features of (4-Chlorophenylthio)acetic acid include:

  • A para-chlorophenyl group

  • A sulfur atom connecting the aromatic ring to an acetic acid moiety

  • A carboxylic acid functional group

This structural arrangement gives the compound its distinctive chemical behavior and reactivity. The presence of the chlorine atom on the aromatic ring influences the electronic distribution, while the sulfur linkage provides unique chemical properties compared to its oxygen analogs.

Synthesis and Preparation Methods

The synthesis of (4-Chlorophenylthio)acetic acid typically involves nucleophilic substitution reactions, where 4-chlorothiophenol reacts with chloroacetic acid in the presence of a base.

Laboratory Synthesis

The primary synthetic route involves the reaction of 4-chlorothiophenol with chloroacetic acid. This reaction is typically conducted in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution by deprotonating the thiol group. The reaction is generally performed at elevated temperatures (80-100°C) to ensure complete conversion.

Reaction Conditions

The reaction conditions for the synthesis of (4-Chlorophenylthio)acetic acid include:

  • Base-mediated nucleophilic substitution

  • Temperature range of 80-100°C

  • Reaction time of several hours

  • Purification through recrystallization or distillation techniques

These conditions are critical for achieving high yields and purity of the final product. The base-mediated reaction ensures the deprotonation of the thiol group, making it a stronger nucleophile for the substitution reaction with chloroacetic acid.

Chemical Reactivity

(4-Chlorophenylthio)acetic acid exhibits diverse chemical reactivity due to its functional groups and structural features.

Oxidation Reactions

The sulfur atom in (4-Chlorophenylthio)acetic acid can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents for these transformations include hydrogen peroxide and peracids. These reactions typically proceed at room temperature or slightly elevated temperatures.

Reduction Reactions

Reduction of (4-Chlorophenylthio)acetic acid using reagents like lithium aluminum hydride can lead to the formation of thiol derivatives. These reactions are usually performed in anhydrous solvents such as tetrahydrofuran to prevent side reactions.

Substitution Reactions

The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides. These reactions typically require polar solvents like dimethylformamide or acetonitrile.

Biological Activities and Applications

(4-Chlorophenylthio)acetic acid has demonstrated various biological activities that make it valuable in biomedical research and potential therapeutic applications.

Enzyme Inhibition

One of the most significant biological activities of (4-Chlorophenylthio)acetic acid is its ability to inhibit enzymes. The compound can interact with thiol groups in proteins, forming covalent bonds with cysteine residues. This interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical research.

Research has indicated that the compound effectively inhibits acetylcholinesterase, an enzyme critical for neurotransmission. This inhibitory effect suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that compounds related to (4-Chlorophenylthio)acetic acid exhibit significant antimicrobial properties. Derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents.

In comparative studies, various derivatives of thioacetic acids were tested for their antibacterial activity, with (4-Chlorophenylthio)acetic acid showing superior activity compared to other tested compounds. This positions it as a promising lead for antibiotic development.

Anti-inflammatory and Anticancer Effects

(4-Chlorophenylthio)acetic acid has been investigated for its anti-inflammatory and anticancer properties. Research indicates that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.

A study exploring the anticancer effects of this compound on human cancer cell lines revealed that it induced apoptosis in cancer cells, providing insights into its potential as an anticancer agent.

Research Applications

The versatile nature of (4-Chlorophenylthio)acetic acid has led to its use in various research fields.

Chemical Research

In the field of chemistry, (4-Chlorophenylthio)acetic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features make it valuable for creating compounds with specific properties.

Biochemical Research

The compound's ability to form covalent bonds with thiol groups in proteins makes it useful for studying enzyme inhibition and protein interactions. This property is exploited in biochemical research to understand enzyme mechanisms and develop inhibitors for therapeutic purposes.

Pharmaceutical Research

(4-Chlorophenylthio)acetic acid has potential applications in pharmaceutical research, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases, while its antimicrobial and anticancer properties indicate possible therapeutic uses in these areas.

Comparative Analysis

To better understand the properties and applications of (4-Chlorophenylthio)acetic acid, it is useful to compare it with structurally similar compounds.

Comparison with Similar Compounds

CompoundStructural DifferenceEffect on Properties
Phenylthioacetic acidLacks chlorine substituentLower reactivity in substitution reactions
(4-Bromophenylthio)acetic acidBromine instead of chlorineSimilar properties with subtle differences in reactivity
(4-Methylphenylthio)acetic acidMethyl group instead of chlorineDifferent electronic properties and reactivity

The presence of the chlorine atom in (4-Chlorophenylthio)acetic acid enhances its electrophilic character and reactivity in substitution reactions compared to phenylthioacetic acid. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Market Analysis and Future Prospects

The market for (4-Chlorophenylthio)acetic acid is influenced by its applications in research and potential therapeutic uses. According to market research, there is ongoing interest in this compound, as evidenced by the publication of market research reports .

Current Market Status

A comprehensive market research report from April 2025 presents data on (4-Chlorophenylthio)acetic acid markets globally and regionally, including Europe, Asia, and North America. This indicates that there is commercial interest in this compound across various regions .

Future Research Directions

Future research on (4-Chlorophenylthio)acetic acid may focus on:

  • Developing more efficient synthesis methods

  • Exploring new applications in drug development

  • Investigating its potential for treating specific diseases

  • Creating improved derivatives with enhanced biological activities

These research directions could expand the applications and market potential of (4-Chlorophenylthio)acetic acid in the coming years.

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